molecular formula C19H20N4O6S B2494319 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797588-89-6

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2494319
CAS RN: 1797588-89-6
M. Wt: 432.45
InChI Key: LGDKTCGFHOFEDZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically involve complex synthesis processes and detailed structural analyses to understand their properties and potential applications. Similar compounds have been synthesized and analyzed for various biological activities and chemical properties, providing a foundation for understanding the synthesis and analysis of the compound of interest.

Synthesis Analysis

Compounds with complex structures, such as the one mentioned, often involve multi-step synthesis processes. For example, the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety involves reactions between amines and sulfonyl chlorides, followed by treatment with alkyl/aralkyl halides in the presence of bases and catalysts (M. Irshad et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques like infrared spectroscopy, proton-NMR, and mass spectrometry. These techniques provide detailed insights into the compound's molecular framework and functional groups.

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can be diverse, depending on their molecular structure. For example, some compounds exhibit good inhibitory activities against enzymes and bacteria, highlighting their potential biological relevance (M. Irshad et al., 2016).

Scientific Research Applications

Antibacterial and Antiurease Activities

A significant application of compounds related to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is in the field of antibacterial and antiurease activities. Research has shown that new compounds synthesized from 1,2,4-triazole derivatives exhibit effective antiurease and antioxidant activities, contributing to their potential as antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Sokmen et al., 2014).

Antimicrobial Activity

Compounds with structural similarities to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored for their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential utility in addressing microbial infections (El-Shehry et al., 2020).

Potential as Antibacterial Agents

Research focusing on N-substituted sulfonamides bearing a benzodioxane moiety, closely related to the chemical structure , has indicated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This highlights the role of such compounds in developing new antibacterial agents (Abbasi et al., 2016).

Biological Activities of Hybrid Molecules

Studies on hybrid molecules containing azole moieties, similar to the chemical structure of interest, have revealed antimicrobial, antilipase, and antiurease activities. These findings suggest the potential of such compounds in various therapeutic applications, including antimicrobial treatments (Ceylan et al., 2014).

properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c24-19-22(21-18(16-2-1-9-27-16)23(19)13-3-4-13)8-7-20-30(25,26)14-5-6-15-17(12-14)29-11-10-28-15/h1-2,5-6,9,12-13,20H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDKTCGFHOFEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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